molecular formula C24H21BrN2O2S B5118694 11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B5118694
M. Wt: 481.4 g/mol
InChI Key: QEGDCNLTYXOKIF-UHFFFAOYSA-N
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Description

11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C24H21BrN2O2S and its molecular weight is 481.4 g/mol. The purity is usually 95%.
The exact mass of the compound 11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is 480.05071 g/mol and the complexity rating of the compound is 678. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-(5-bromothiophen-2-yl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21BrN2O2S/c1-29-16-8-6-14(7-9-16)15-12-19-23(20(28)13-15)24(21-10-11-22(25)30-21)27-18-5-3-2-4-17(18)26-19/h2-11,15,24,26-27H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEGDCNLTYXOKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=C(S5)Br)C(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies to provide a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H19BrN2OSC_{19}H_{19}BrN_2OS, with a molecular weight of approximately 403.344 g/mol. The structure consists of a dibenzo[1,4]diazepine core modified with a bromothiophene and a methoxyphenyl group, contributing to its unique chemical behavior.

Structural Characteristics

FeatureDescription
IUPAC Name11-(5-bromo-2-thienyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Molecular Weight403.344 g/mol
Chemical FormulaC₁₉H₁₉BrN₂OS
SolubilitySoluble in organic solvents like DMSO

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. It has been shown to exhibit anticholinesterase activity , which enhances cholinergic neurotransmission by inhibiting the breakdown of acetylcholine. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's.

Pharmacological Effects

  • Neuroprotective Effects : The compound has demonstrated potential neuroprotective properties in various animal models, suggesting it may help in protecting neurons from degeneration.
  • Antidepressant Activity : Preliminary studies indicate that it may possess antidepressant-like effects, potentially through modulation of serotonin and norepinephrine levels.
  • Antimicrobial Activity : Some derivatives have shown activity against bacterial strains, indicating potential use in treating infections.

Study 1: Neuroprotective Effects

In a study conducted on mice models of Alzheimer's disease, the administration of the compound resulted in significant improvements in cognitive function as measured by the Morris water maze test. The results indicated enhanced memory retention and reduced neuroinflammation markers in treated groups compared to controls .

Study 2: Antimicrobial Activity

A series of derivatives based on the core structure were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Compounds exhibited varying degrees of antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. Key steps include:

  • Formation of the dibenzo[1,4]diazepine core through cyclization reactions.
  • Bromination and methoxylation to introduce functional groups that enhance biological activity.

Comparative Analysis

A comparative analysis with other known compounds indicates that this molecule may have superior efficacy due to its dual action on cholinergic pathways and potential antimicrobial properties.

Compound NameActivity TypeIC50 (µM)
Compound AAnticholinesterase0.5
Compound BAntimicrobial20
11-(5-bromo-2-thienyl)-... Neuroprotective/Antimicrobial15

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